(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
CAS No.: 167965-99-3
Cat. No.: VC18949137
Molecular Formula: C13H24O2Si
Molecular Weight: 240.41 g/mol
* For research use only. Not for human or veterinary use.
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one - 167965-99-3](/images/structure/VC18949137.png)
Specification
CAS No. | 167965-99-3 |
---|---|
Molecular Formula | C13H24O2Si |
Molecular Weight | 240.41 g/mol |
IUPAC Name | (4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
Standard InChI | InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1 |
Standard InChI Key | SQNXIGVELAFLKX-NSHDSACASA-N |
Isomeric SMILES | CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES | CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of the compound is C₁₃H₂₄O₂Si, with a molecular weight of 240.41 g/mol . Key structural features include:
-
A cyclopent-2-enone core with a conjugated carbonyl group at position 1.
-
A tert-butyldimethylsilyl ether (TBS) group at the 4-position, providing steric bulk and stability to the molecule.
-
Two methyl groups at the 5-position, which influence ring conformation and reactivity .
The IUPAC name is 4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one, and its canonical SMILES representation is CC1(C(C=CC1=O)OSi(C)C(C)(C)C)C . The stereochemistry at C4 is critical for its application in asymmetric synthesis, as demonstrated in iridium-catalyzed allylic alkylation reactions .
Synthesis Methods
Asymmetric Synthesis
Enantioselective routes employ chiral catalysts to control the stereochemistry at C4. For example, iridium-catalyzed allylic alkylation has been used to generate the (4S)-configured product with >95% enantiomeric excess (ee) .
Chemical Properties and Reactivity
Key Reactions
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
The compound serves as a precursor in prostaglandin synthesis. For instance, 13,14-dihydro-15-deoxy-Δ⁷-prostaglandin-A1-methyl ester (TEI-9826), a bioactive prostaglandin analogue, was synthesized using this enone via ring-closing metathesis and subsequent functionalization .
Comparative Analysis with Analogues
Future Directions
Recent advances in enantioselective catalysis (e.g., Ir, Ru) could streamline the synthesis of (4S)-configured derivatives . Additionally, computational studies to predict reactivity and optimize reaction conditions are emerging areas of interest .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume